Diphenylzinc

Asymmetric Synthesis Organozinc Reagents Aldehyde Addition

Diphenylzinc is the premier diorganozinc reagent for stereospecific phenyl anion transfer, uniquely delivering high enantioselectivity (up to 98% ee) in asymmetric diarylcarbinol synthesis with H8-BINOL catalysts—unlike diethylzinc, which suffers from rapid uncatalyzed background reactions. It outperforms monoarylzinc halides in copper(I)-catalyzed Negishi couplings (up to 87% yield), tolerating esters, nitriles, and halides. This free-flowing crystalline solid (mp 102-106 °C) is the reagent of choice for synthesizing high-value chiral building blocks and functionalized biaryls. Procure with confidence for your most demanding catalytic asymmetric and cross-coupling applications.

Molecular Formula C12H10Zn
Molecular Weight 219.6 g/mol
CAS No. 1078-58-6
Cat. No. B092339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenylzinc
CAS1078-58-6
Synonymsdiphenylzinc
Molecular FormulaC12H10Zn
Molecular Weight219.6 g/mol
Structural Identifiers
SMILESC1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[Zn+2]
InChIInChI=1S/2C6H5.Zn/c2*1-2-4-6-5-3-1;/h2*1-5H;
InChIKeyMKRVHLWAVKJBFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenylzinc (CAS 1078-58-6): An Organozinc Reagent for Aryl Transfer, Cross-Coupling, and Asymmetric Synthesis


Diphenylzinc (C12H10Zn, MW 219.6) is a solid organozinc compound that exists in solvent-free form as the dimeric complex PhZn(μ-Ph)2ZnPh, confirmed by single-crystal X-ray diffraction [1]. As a diorganozinc reagent, it serves as a synthetic equivalent of the phenyl anion (Ph−) synthon, enabling direct aryl transfer to electrophilic centers [2]. Diphenylzinc is commercially available and is typically prepared by the reaction of phenyllithium with zinc bromide (2 PhLi + ZnBr2 → Ph2Zn + 2 LiBr) [2]. The compound is a white to pale yellow crystalline powder with a melting point of 102–106 °C and a boiling point of 280–285 °C . It is soluble in most organic solvents but is highly sensitive to air and moisture, requiring handling under an inert atmosphere [3].

Why Diphenylzinc Cannot Be Substituted by Generic Organozinc Reagents in Phenyl-Transfer Applications


Diphenylzinc exhibits a distinct reactivity profile that fundamentally differentiates it from other organozinc reagents such as diethylzinc, dimethylzinc, or phenylzinc halides. Unlike dialkylzinc reagents, diphenylzinc possesses an intrinsically high nucleophilicity that leads to a rapid uncatalyzed background reaction in additions to aldehydes, a phenomenon not observed to the same extent with diethylzinc [1]. This necessitates specialized catalyst design and reaction conditions to achieve high enantioselectivity. Conversely, in cross-coupling reactions such as the Negishi coupling, diphenylzinc outperforms monoarylzinc halides (e.g., phenylzinc bromide) in terms of yield under specific catalytic conditions [2]. The compound's solid-state dimeric structure and pyrophoric nature further differentiate it from volatile, liquid alkylzinc analogs, impacting both storage and handling protocols . Substituting diphenylzinc with a generic organozinc reagent without considering these quantitative differences risks either a loss of stereochemical fidelity or a significant reduction in synthetic efficiency.

Quantitative Differentiation of Diphenylzinc: Comparative Reactivity and Performance Data


Diphenylzinc Exhibits a Competitive Uncatalyzed Background Reaction in Aldehyde Additions, Unlike Diethylzinc

Diphenylzinc undergoes a rapid, competitive uncatalyzed addition to aldehydes, a phenomenon that complicates the development of highly enantioselective catalytic processes. This stands in stark contrast to diethylzinc, for which the uncatalyzed reaction is extremely slow [1]. The high intrinsic reactivity of diphenylzinc necessitates the use of specialized catalyst systems or the addition of diethylzinc to suppress the background reaction and achieve useful enantioselectivity [2].

Asymmetric Synthesis Organozinc Reagents Aldehyde Addition

Diphenylzinc Delivers Lower Yield and Enantioselectivity in Asymmetric Aldehyde Phenylation Compared to Diethylzinc in Analogous Systems

When evaluated under identical catalytic conditions using a family of ferrocenyl amino alcohol ligands, the asymmetric addition of diphenylzinc to aldehydes consistently underperformed relative to diethylzinc in terms of both yield and enantiomeric excess [1]. The ethyl transfer reaction proceeded with up to 98% yield and 99% ee, whereas the corresponding phenyl transfer gave products in up to 82% yield and 88% ee [1].

Asymmetric Catalysis Ferrocenyl Ligands Phenyl Transfer

Diphenylzinc Significantly Improves Yield in Copper-Catalyzed Negishi Coupling Compared to Phenylzinc Bromide

In a copper(I) iodide-catalyzed Negishi coupling of aryl iodides, the use of diphenylzinc (0.5 equiv) resulted in significantly higher yields of the biaryl product compared to the use of phenylzinc bromide [1]. Optimization studies revealed that diphenylzinc afforded up to 87% yield, a notable improvement over the performance observed with the monoarylzinc halide [1].

Negishi Coupling Copper Catalysis Biaryl Synthesis

Diphenylzinc is a Pyrophoric Solid Requiring Strict Inert Atmosphere Handling, in Contrast to Air-Stable Organozinc Alternatives

Diphenylzinc is classified as a pyrophoric solid (GHS Category 1) that catches fire spontaneously upon exposure to air and reacts violently with water . This necessitates storage under inert gas and handling in a glovebox or using Schlenk techniques . This is in direct contrast to certain sterically encumbered arylzinc reagents, such as bis(m-terphenyl)zinc, which have been reported as air-stable crystalline solids [1].

Pyrophoric Materials Air-Sensitive Compounds Laboratory Safety

Optimal Application Scenarios for Diphenylzinc Based on Quantitative Differentiation Data


Enantioselective Synthesis of Chiral Diarylcarbinols via Catalytic Phenylation of Aldehydes

Diphenylzinc is uniquely suited for the asymmetric synthesis of chiral diarylcarbinols through addition to aromatic aldehydes. The compound's ability to deliver a phenyl group, combined with the use of specialized chiral catalysts such as H8-BINOL derivatives, enables the production of these valuable intermediates with enantiomeric excesses ranging from 89% to 98% and yields up to 97% [1]. While the intrinsic background reactivity of Ph2Zn necessitates careful catalyst selection and reaction optimization, this application remains a cornerstone of its utility where alternative arylzinc reagents cannot provide the same stereochemical outcome [2].

Copper-Catalyzed Negishi Cross-Coupling for Functionalized Biaryl Synthesis

For the synthesis of functionalized biaryl compounds, diphenylzinc is the preferred reagent in copper(I)-catalyzed Negishi couplings with aryl iodides. Under ligand-free conditions with low catalyst loading (5 mol%), Ph2Zn delivers superior yields (up to 87%) compared to monoarylzinc halides like PhZnBr [3]. The reaction tolerates a broad range of functional groups, including esters, nitriles, and halides, making it highly relevant for the preparation of pharmaceutical intermediates and materials science building blocks [3].

Preparation of Aryl-Transferred Organometallic Complexes (Arylcopper, Arylsilver, Arylgold)

Diphenylzinc serves as a reliable and efficient source of the phenyl anion for transmetalation to other metals. It is a pivotal reagent in the synthesis of arylcopper, arylsilver, and arylgold compounds . Its use in this capacity is driven by its established role as a Ph− synthon, allowing for the controlled generation of well-defined aryl-metal species that are otherwise difficult to access directly .

Asymmetric 1,4-Addition to Enones for Chiral Building Block Synthesis

Diphenylzinc is employed in copper-catalyzed asymmetric 1,4-conjugate additions to cyclic enones. Using chiral diphosphite ligands, this reaction proceeds with high enantioselectivity (up to 96% ee) to yield valuable chiral intermediates [4]. The ability to transfer a phenyl group with high stereocontrol in a conjugate addition pathway distinguishes Ph2Zn from alkylzinc reagents that are more commonly used in this transformation [4].

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